1-Methoxy-2,4-bis(trifluoromethyl)benzene
Overview
Description
1-Methoxy-2,4-bis(trifluoromethyl)benzene is an organic compound with the chemical formula C9H6F6O and a molecular weight of 244.14 g/mol . It is a colorless liquid with a special aromatic odor, stable at room temperature but sensitive to sunlight and strong oxidants . This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, pesticides, and high-performance materials .
Preparation Methods
The synthesis of 1-Methoxy-2,4-bis(trifluoromethyl)benzene typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group, which is then converted to an alkane through the Clemmensen reduction
Chemical Reactions Analysis
1-Methoxy-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, depending on the reagents and conditions used.
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2,4-bis(trifluoromethyl)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of high-performance materials, such as specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,4-bis(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biological processes. The methoxy group also plays a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
1-Methoxy-2,4-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound lacks the methoxy group, which affects its reactivity and applications.
(Trifluoromethoxy)benzene: This compound has a single trifluoromethyl group and a methoxy group, making it less complex and with different reactivity patterns.
The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that influence its chemical behavior and applications.
Properties
IUPAC Name |
1-methoxy-2,4-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c1-16-7-3-2-5(8(10,11)12)4-6(7)9(13,14)15/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWRGBNVIODXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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